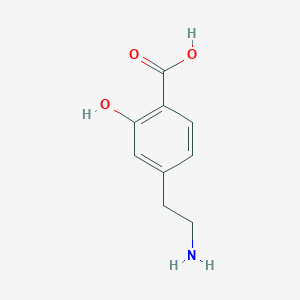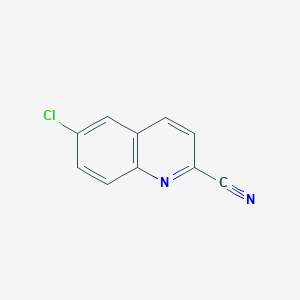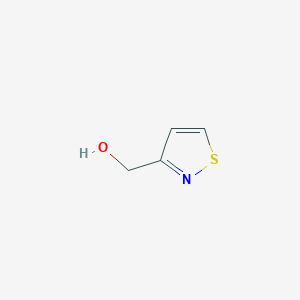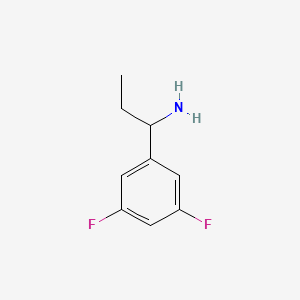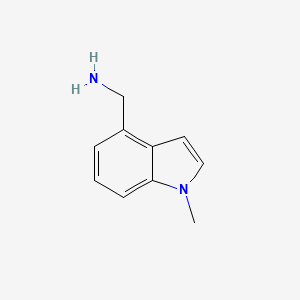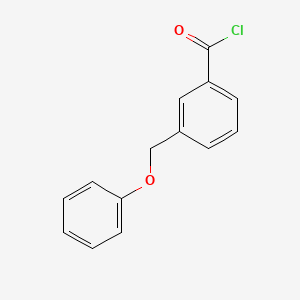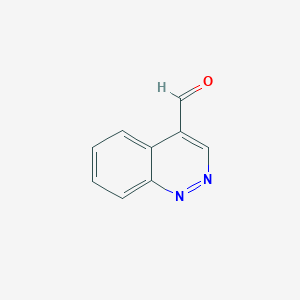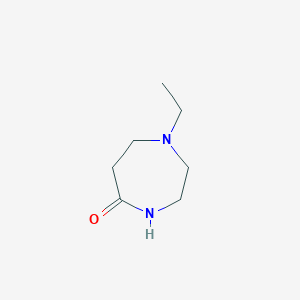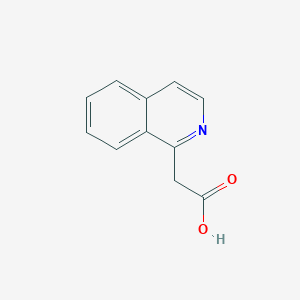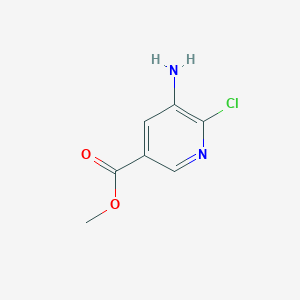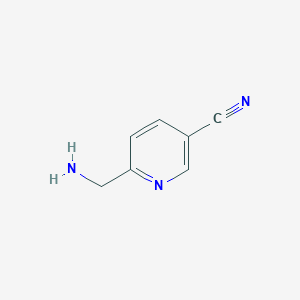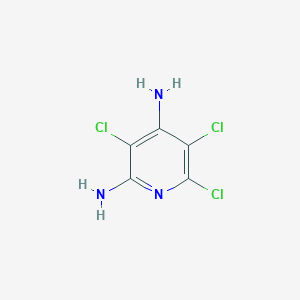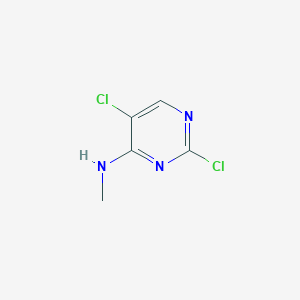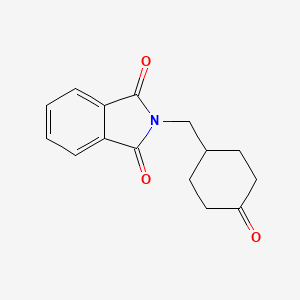
2-(4-Oxocyclohexylmethyl)isoindole-1,3-dione
Übersicht
Beschreibung
“2-(4-Oxocyclohexylmethyl)isoindole-1,3-dione” is a chemical compound with the molecular formula C15H15NO3 . It is an important intermediate for the synthesis of rivaroxaban, which is an anticoagulant and the first orally active direct factor Xa inhibitor .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives involves the design and creation of new compounds. In one study, a series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities .Molecular Structure Analysis
The molecular structure of “2-(4-Oxocyclohexylmethyl)isoindole-1,3-dione” can be represented by the InChI code 1S/C14H13NO3/c16-10-7-5-9 (6-8-10)15-13 (17)11-3-1-2-4-12 (11)14 (15)18/h1-4,9H,5-8H2 .Wissenschaftliche Forschungsanwendungen
Application in Pharmaceutical Compounds
- Field : Pharmaceutical Chemistry
- Summary : Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .
- Methods : An efficient strategy to construct isoindole-1,3-dione building blocks is convenient for the preparation of multifunctionalized isoindole-1,3-dione cores . Various synthetic methods have been documented in the literature .
- Results : Multifunctionalized isoindole-1,3-dione derivatives are widespread structural motifs in a plethora of different natural products .
Application in Synthesis of Fused Multifunctionalized Isoindole-1,3-diones
- Field : Organic Chemistry
- Summary : The synthesis of fused multifunctionalized isoindole-1,3-diones by a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives is reported .
- Methods : The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
- Results : This approach did not require directing groups and can produce highly substituted isoindole-1,3-diones in good to excellent yields in the absence of metals, catalysts, and bases .
Application in the Synthesis of Indole Alkaloids
- Field : Organic Chemistry
- Summary : Isoindole-1,3-dione derivatives, also known as phthalimides, are important in the synthesis of indole alkaloids . Indole alkaloids are a class of alkaloids containing a structural moiety of indole; many indole alkaloids also include isoprene groups and are used in medicinal chemistry .
- Methods : They are usually synthesized by the condensation of a phthalic anhydride with primary amines .
- Results : The resulting indole alkaloids have a wide range of biological activities and are a significant component of many pharmaceuticals .
Application in the Production of Multifunctionalized Tricyclic Isoindole-1,3-diones
- Field : Organic Chemistry
- Summary : Tricyclic isoindole-1,3-dione derivatives have multiple rings, complex and variable structures, and a broad potential for use in chemical production and clinical medicine .
- Methods : The reaction of tetraynes with imidazole derivatives and oxygen can produce various multifunctionalized tricyclic isoindole-1,3-diones in good to excellent yields in the absence of metals, catalysts, and bases .
- Results : The resulting tricyclic isoindole-1,3-dione derivatives have potential applications in various fields, including chemical production and clinical medicine .
Application in Antibacterial and Antifungal Treatments
- Field : Pharmaceutical Chemistry
- Summary : Isoindole and its N-substituted derivatives have received attention due to their antibacterial and antifungal properties . These properties make them useful in the development of new treatments for various infections .
- Methods : These compounds are usually synthesized by the condensation of a phthalic anhydride with primary amines .
- Results : The resulting compounds have shown promising results in inhibiting the growth of various bacteria and fungi, making them potential candidates for the development of new antibacterial and antifungal drugs .
Application in Anti-inflammatory Treatments
- Field : Pharmaceutical Chemistry
- Summary : Isoindole derivatives have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
- Methods : As with the antibacterial and antifungal applications, these compounds are usually synthesized by the condensation of a phthalic anhydride with primary amines .
- Results : The resulting compounds have shown potential in reducing inflammation, making them candidates for the development of new anti-inflammatory drugs .
Eigenschaften
IUPAC Name |
2-[(4-oxocyclohexyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-11-7-5-10(6-8-11)9-16-14(18)12-3-1-2-4-13(12)15(16)19/h1-4,10H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXKYGZRROIQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627162 | |
| Record name | 2-[(4-Oxocyclohexyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxocyclohexylmethyl)isoindole-1,3-dione | |
CAS RN |
423116-18-1 | |
| Record name | 2-[(4-Oxocyclohexyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



